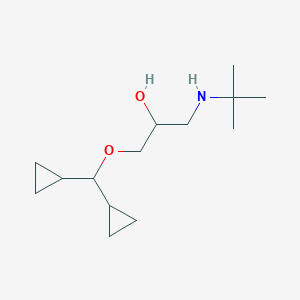
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol is a complex organic compound characterized by the presence of a tert-butylamino group and a dicyclopropylmethoxy group attached to a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate halogenated precursor under basic conditions.
Introduction of the dicyclopropylmethoxy group: This step involves the reaction of a dicyclopropylmethanol derivative with an appropriate leaving group, such as a halide, under nucleophilic substitution conditions.
Coupling of the two intermediates: The final step involves the coupling of the tert-butylamino intermediate with the dicyclopropylmethoxy intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is oxidized.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tert-butylamino group or the dicyclopropylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can yield various substituted derivatives.
科学研究应用
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific context and application of the compound.
相似化合物的比较
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol can be compared with other similar compounds, such as:
1-(tert-Butylamino)-3-(cyclopropylmethoxy)propan-2-ol: This compound has a similar structure but with a cyclopropyl group instead of a dicyclopropyl group.
1-(tert-Butylamino)-3-(methoxy)propan-2-ol: This compound has a methoxy group instead of a dicyclopropylmethoxy group.
1-(tert-Butylamino)-3-(ethoxy)propan-2-ol: This compound has an ethoxy group instead of a dicyclopropylmethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
88134-98-9 |
|---|---|
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-(dicyclopropylmethoxy)propan-2-ol |
InChI |
InChI=1S/C14H27NO2/c1-14(2,3)15-8-12(16)9-17-13(10-4-5-10)11-6-7-11/h10-13,15-16H,4-9H2,1-3H3 |
InChI 键 |
VEVOYGOKIZRJNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(COC(C1CC1)C2CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


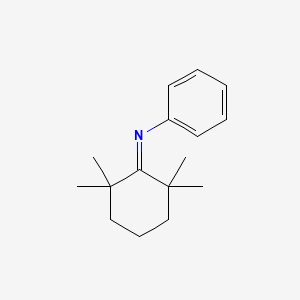
![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
![1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B14386114.png)
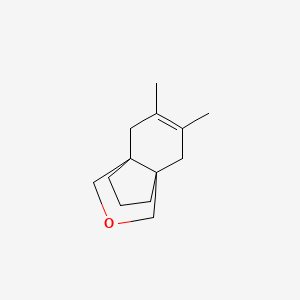

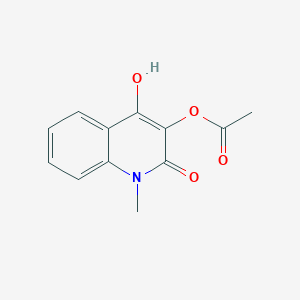
![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)
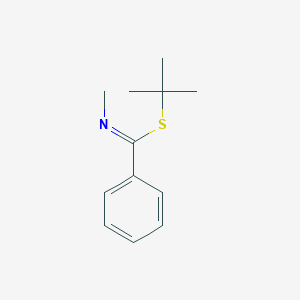

![2-Ethoxy-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14386175.png)
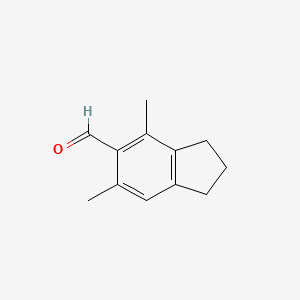

![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)
![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
